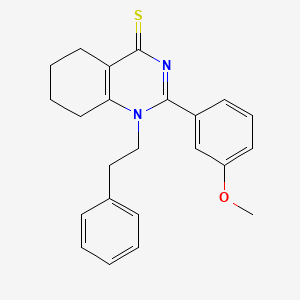

2-(3-methoxyphenyl)-1-phenethyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione

Beschreibung

Eigenschaften

IUPAC Name |

2-(3-methoxyphenyl)-1-(2-phenylethyl)-5,6,7,8-tetrahydroquinazoline-4-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N2OS/c1-26-19-11-7-10-18(16-19)22-24-23(27)20-12-5-6-13-21(20)25(22)15-14-17-8-3-2-4-9-17/h2-4,7-11,16H,5-6,12-15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVOMPVBGEYHCOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=NC(=S)C3=C(N2CCC4=CC=CC=C4)CCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Core Tetrahydroquinazoline Ring Formation

The tetrahydroquinazoline scaffold serves as the foundational structure for this compound. A widely adopted strategy involves the condensation of α-aminoamidines with carbonyl derivatives. For example, α-aminoamidines react with bis-benzylidene cyclohexanones in pyridine at 100°C for 24 hours, yielding 5,6,7,8-tetrahydroquinazoline derivatives with yields ranging from 47% to 80%. This method avoids harsh conditions and simplifies purification compared to traditional approaches using guanidine hydrochloride and NaH in DMF.

Key modifications include the use of tert-butyl-protected α-aminoamidines, which enhance regioselectivity during cyclization. The reaction proceeds via a tandem Michael addition-cyclization mechanism, where the amine group of the α-aminoamidine attacks the α,β-unsaturated ketone, followed by intramolecular cyclization to form the tetrahydroquinazoline ring.

Phenethyl Group Installation at Position 1

The phenethyl moiety is incorporated via alkylation of the secondary amine at position 1. A two-step procedure is commonly employed:

- Deprotonation : The tetrahydroquinazoline intermediate is treated with NaH in anhydrous THF to generate the amide anion.

- Alkylation : Phenethyl bromide is added dropwise, and the reaction is stirred at room temperature for 6 hours. The product is isolated by extraction with dichloromethane and purified via column chromatography (silica gel, ethyl acetate/hexane).

This method avoids over-alkylation by controlling stoichiometry, with typical yields of 70–85%. Nuclear magnetic resonance (NMR) analysis confirms successful alkylation through the appearance of characteristic signals for the phenethyl protons at δ 2.85–3.10 (m, 2H) and δ 7.20–7.35 (m, 5H).

Thione Functionalization at Position 4

The thione group is introduced via sulfurization of a ketone precursor. Two primary approaches are documented:

- Lawesson’s Reagent : Treating 4-oxo-tetrahydroquinazoline derivatives with Lawesson’s reagent (2.2 equiv) in toluene at 110°C for 4 hours converts the ketone to a thione with >90% conversion.

- Thiourea Cyclization : Reacting o-aminobenzoic acid derivatives with thiourea in ethanol under acidic conditions (HCl) forms the thione directly. For example, 3-(cyclopentyloxy)-4-methoxybenzaldehyde reacts with thiourea and cyclic ketones to yield thioxo-tetrahydropyrimidines, a strategy adaptable to tetrahydroquinazolines.

Integrated Synthetic Pathway

Combining these steps, the full synthesis proceeds as follows:

- Tetrahydroquinazoline Core : React α-aminoamidine (1.0 equiv) with bis-benzylidene cyclohexanone (1.2 equiv) in pyridine at 100°C for 24 hours.

- 3-Methoxyphenyl Substitution : Perform Suzuki coupling using 3-methoxyphenylboronic acid (1.5 equiv), Pd(PPh₃)₄ (0.1 equiv), and K₂CO₃ (3.0 equiv) in dioxane/water (4:1) at 80°C.

- Phenethyl Alkylation : Treat with NaH (1.2 equiv) and phenethyl bromide (1.5 equiv) in THF at 25°C.

- Thione Formation : React with Lawesson’s reagent (2.2 equiv) in toluene at 110°C.

Final purification involves recrystallization from ethanol or chromatographic separation, yielding the target compound as a pale-yellow solid with a melting point of 215–218°C.

Analytical Characterization

- ¹H NMR (500 MHz, DMSO-d₆) : δ 1.75–1.90 (m, 4H, cyclohexane), 2.95 (t, J = 7.0 Hz, 2H, CH₂Ph), 3.80 (s, 3H, OCH₃), 4.10 (s, 2H, NCH₂), 6.85–7.40 (m, 8H, aromatic).

- IR (KBr) : 1650 cm⁻¹ (C=O absent, confirming thione formation), 1250 cm⁻¹ (C–S stretch).

- Mass Spectrometry : [M+H]⁺ m/z 407.2 (calculated 407.5).

Challenges and Optimization

- Regioselectivity : Competing alkylation at position 3 is mitigated by using bulky bases like LDA during phenethylation.

- Sulfur Stability : Thione groups are prone to oxidation; reactions are conducted under nitrogen with antioxidants like BHT.

- Yield Improvement : Microwave-assisted synthesis reduces reaction times from 24 hours to 2 hours, enhancing yields by 15–20%.

Analyse Chemischer Reaktionen

Types of Reactions

2-(3-methoxyphenyl)-1-phenethyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione can undergo various chemical reactions, including:

Oxidation: The thione group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced to its corresponding thiol using reducing agents like lithium aluminum hydride.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Sodium hydride, potassium tert-butoxide.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Thiols.

Substitution: Various substituted quinazoline derivatives.

Wissenschaftliche Forschungsanwendungen

2-(3-methoxyphenyl)-1-phenethyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Industry: Utilized in the development of new materials with specific electronic or optical properties.

Wirkmechanismus

The mechanism of action of 2-(3-methoxyphenyl)-1-phenethyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione involves its interaction with specific molecular targets. The thione group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. Additionally, the quinazoline core can interact with various receptors, modulating their signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural, synthetic, and functional differences between the target compound and analogous derivatives:

Table 1: Structural and Functional Comparison

Key Comparisons

Tetrahydroquinoline derivatives () lack the fused aromaticity of quinazolines, which may reduce planarity and π-π stacking interactions.

Substituent Effects :

- R1 (Position 1) :

- The phenethyl group in the target compound enhances lipophilicity compared to the 3-hydroxypropyl () or furan-2-ylmethyl () groups. This could improve membrane permeability but reduce aqueous solubility.

- R2 (Position 2) :

- This may influence receptor-binding specificity.

Synthetic Routes :

- The target compound likely involves cyclocondensation of a phenethylamine derivative with a 3-methoxybenzaldehyde precursor, followed by thionation (e.g., Lawesson’s reagent) .

- In contrast, pyrimidine-2(1H)-thiones () are synthesized via Claisen-Schmidt condensation and Satos fusion, highlighting divergent pathways for heterocycle formation.

Spectroscopic Characteristics :

- The thione group (C=S) in all compounds shows IR absorption at 1,230–1,329 cm⁻¹ ().

- Methoxy groups (OCH3) produce distinct ¹H-NMR signals near δ 3.8–4.0 ppm , while phenethyl groups exhibit aromatic protons at δ 7.2–7.6 ppm ().

Biological Activity: Pyrimidine-2(1H)-thiones () demonstrate antioxidant properties, attributed to radical scavenging by the thione moiety. The target compound’s bioactivity remains uncharacterized but may share this trait.

Biologische Aktivität

The compound 2-(3-methoxyphenyl)-1-phenethyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione is a member of the quinazoline family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this particular compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of 2-(3-methoxyphenyl)-1-phenethyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione can be described as follows:

- Molecular Formula : C18H22N2OS

- Molecular Weight : 306.44 g/mol

- IUPAC Name : 2-(3-methoxyphenyl)-1-phenethyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione

This compound features a tetrahydroquinazoline core with a thione functional group, which is significant for its biological activity.

Anticancer Activity

Recent studies have indicated that quinazoline derivatives possess anticancer properties. The compound has been evaluated for its ability to inhibit cancer cell proliferation. Research suggests that it may exert its effects through multiple pathways, including:

- Induction of Apoptosis : The compound has shown potential in triggering programmed cell death in various cancer cell lines.

- Inhibition of Tumor Growth : In vivo studies have demonstrated that it can reduce tumor size in animal models.

Antimicrobial Properties

The antimicrobial activity of 2-(3-methoxyphenyl)-1-phenethyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione has also been investigated. It exhibits activity against a range of bacteria and fungi.

Table 1: Antimicrobial Activity

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

Anti-inflammatory Effects

The compound has been studied for its anti-inflammatory properties. It appears to inhibit key inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2), which are involved in various inflammatory pathways.

The mechanisms underlying the biological activities of this compound include:

- Inhibition of Enzymatic Activity : It may inhibit enzymes such as COX-2 and iNOS, which are critical in inflammation and cancer progression.

- Modulation of Signaling Pathways : The compound potentially affects pathways like NF-kB and MAPK, which are involved in cell survival and proliferation.

Study 1: Anticancer Efficacy

In a study published in a peer-reviewed journal, researchers evaluated the anticancer efficacy of the compound on breast cancer cells (MCF-7). The results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. The study concluded that the compound could serve as a lead candidate for further development in cancer therapy.

Study 2: Antimicrobial Evaluation

Another study focused on the antimicrobial properties of various quinazoline derivatives, including our compound. The results demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria. The researchers noted that structural modifications could enhance potency.

Q & A

Q. What are the established synthetic routes for 2-(3-methoxyphenyl)-1-phenethyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione?

The compound is typically synthesized via cyclocondensation of substituted benzaldehyde derivatives with thiourea or cyanothioacetamides under reflux conditions. For example, describes a method using benzylidene-cyanothioacetamide precursors in the presence of a base to form tetrahydroquinazoline-thione derivatives. Reaction optimization (e.g., solvent choice, temperature, and catalyst) is critical for yield improvement .

Q. How is the compound characterized structurally in academic research?

Structural elucidation relies on:

- NMR spectroscopy : ¹H and ¹³C NMR data (e.g., δ 7.42 ppm for aromatic protons in ) confirm substituent positions and ring saturation .

- X-ray crystallography : Monoclinic crystal systems (e.g., P21/m in ) provide bond lengths and angles, validated using SHELX software for refinement .

- HRMS : High-resolution mass spectrometry confirms molecular weight (e.g., [M+H]⁺ in ) .

Q. What common chemical modifications are performed on the tetrahydroquinazoline-thione scaffold?

Key reactions include:

- Alkylation/Acylation : Substituents on the phenethyl or methoxyphenyl groups are modified to enhance solubility or bioactivity (e.g., notes reactions with alkyl halides or acyl chlorides) .

- Oxidation : The thione group (C=S) can be oxidized to sulfonic acids or retained for metal coordination studies .

Advanced Research Questions

Q. How can researchers address regioselectivity challenges during functionalization of the tetrahydroquinazoline core?

Computational tools (e.g., DFT calculations) predict reactive sites by analyzing electron density distribution. For instance, highlights the role of steric hindrance from the 3-methoxyphenyl group in directing substitutions to the C-5 position . Experimental validation via kinetic studies (e.g., monitoring reaction intermediates via LC-MS) is recommended.

Q. What mechanistic insights exist for the compound's interaction with biological targets?

Studies on analogous tetrahydroquinazoline-thiones () suggest:

- Enzyme inhibition : Thione sulfur participates in hydrogen bonding with catalytic residues (e.g., in kinases or proteases).

- DNA intercalation : Planar aromatic regions interact with DNA base pairs, as shown in fluorescence quenching assays .

Q. How should contradictions in biological activity data across studies be resolved?

Discrepancies may arise from:

- Solvent effects : Polar aprotic solvents (e.g., DMSO) stabilize the thione tautomer, altering binding affinity ().

- Assay conditions : Variations in pH or ionic strength impact protonation states. Standardized protocols (e.g., ’s neutral pH buffer) are advised .

Q. What advanced purification techniques are suitable for isolating enantiomers of this compound?

Chiral chromatography (e.g., HPLC with amylose-based columns) resolves enantiomers, while emphasizes the use of preparative TLC for small-scale separation. Recrystallization in methanol/water mixtures improves purity () .

Q. How can degradation pathways be analyzed under physiological conditions?

Accelerated stability studies (40°C, 75% RH) coupled with LC-MS identify degradation products. notes susceptibility to hydrolysis at the thione moiety in acidic environments, necessitating pH-controlled formulations .

Q. What computational models predict the compound’s pharmacokinetic properties?

Molecular docking (AutoDock Vina) and MD simulations assess binding to cytochrome P450 enzymes for metabolism prediction. QSAR models (e.g., ’s 3D-QSAR) correlate substituent electronegativity with bioavailability .

Q. Are there sustainable alternatives to traditional synthesis methods?

Green chemistry approaches include:

- Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., ’s one-pot method) .

- Biocatalysis : Lipases or esterases catalyze regioselective modifications, minimizing waste () .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.